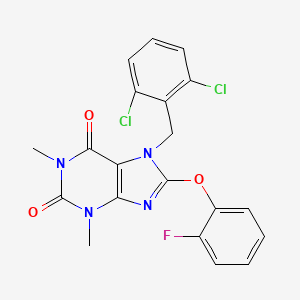![molecular formula C23H17Cl2N3O2 B14946240 N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B14946240.png)
N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{3-[(2,6-DICHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE is a complex organic compound that features a quinoxaline core, a dichlorobenzyl group, and a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[(2,6-DICHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable nucleophile.
Coupling with Phenylacetamide: The final step involves coupling the quinoxaline derivative with phenylacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the quinoxaline ring, converting them to amines.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Substituted dichlorobenzyl derivatives.
科学的研究の応用
N-(2-{3-[(2,6-DICHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
作用機序
The mechanism by which N-(2-{3-[(2,6-DICHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dichlorobenzyl group enhances its binding affinity, while the quinoxaline core can participate in π-π stacking interactions with aromatic residues in proteins. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,6-Dichlorobenzyl chloride: Shares the dichlorobenzyl group but lacks the quinoxaline and phenylacetamide moieties.
Quinoxaline derivatives: Compounds like quinoxaline N-oxides and aminoquinoxalines share the quinoxaline core but differ in their substituents.
Uniqueness
N-(2-{3-[(2,6-DICHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE is unique due to its combination of a quinoxaline core, a dichlorobenzyl group, and a phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
特性
分子式 |
C23H17Cl2N3O2 |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
N-[2-[3-[(2,6-dichlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H17Cl2N3O2/c1-14(29)26-19-10-3-2-7-15(19)22-23(28-21-12-5-4-11-20(21)27-22)30-13-16-17(24)8-6-9-18(16)25/h2-12H,13H2,1H3,(H,26,29) |
InChIキー |
MQIIHEQWHKDYQW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2OCC4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)

![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946215.png)

![N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine](/img/structure/B14946222.png)
![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14946232.png)


![4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B14946245.png)
